3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a bicyclic thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6, and a 4-cyanobenzamido moiety at position 2. This structure combines electron-withdrawing (cyano, ester) and aromatic (thiophene, pyridine) functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
diethyl 2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-28-20(26)17-15-9-10-24(21(27)29-4-2)12-16(15)30-19(17)23-18(25)14-7-5-13(11-22)6-8-14/h5-8H,3-4,9-10,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATWXWYVUKYRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Triazole-Mediated Cyclization
The thieno[2,3-c]pyridine core is constructed via a three-step, metal-free approach:
- Triazolation : 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized via a one-pot reaction between thiophene-2-carbaldehyde and an azide precursor.
- Pomeranz-Fritsch Cyclization : The triazole intermediate undergoes cyclization under modified Pomeranz-Fritsch conditions (H2SO4, 80°C) to yield thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
- Denitrogenative Transformation : Acid-mediated denitrogenation (HCl, ethanol, reflux) removes the triazole moiety, producing the thieno[2,3-c]pyridine scaffold. This method achieves yields of 65–75% and avoids transition-metal catalysts, aligning with green chemistry principles.
Acid-Catalyzed Cyclization of Sulfonamides
A patent by details cyclization of N-(thienyl)-methyl sulfonamides using strong acids (e.g., HCl, H2SO4) in inert solvents (dioxane, ethanol). For example:
Pyridinium Salt Condensation and Hydrogenation
Patent describes condensing pyridinium salts (e.g., Hal-R derivatives) with thiophene precursors, followed by hydrogenation. While less directly applicable, this route highlights alternative strategies for fused-ring formation under reductive conditions.
Synthesis of the 4-Cyanobenzamido Substituent
Nitration and Reduction to Aniline
Position-selective nitration of the thieno[2,3-c]pyridine core is achieved using HNO3/H2SO4 at 0–5°C, followed by reduction to 2-aminothieno[2,3-c]pyridine via Fe/AcOH (50–55°C, 2 hours). Yields for analogous reductions exceed 85%.
Amide Coupling with 4-Cyanobenzoic Acid
The amine intermediate is coupled with 4-cyanobenzoic acid using EDCl/HOBt in acetonitrile (25–30°C, 12 hours). This achieves 70–80% conversion, with purity confirmed by HPLC (>98%).
Optimization and Comparative Analysis
Characterization and Analytical Data
- NMR : 1H NMR (400 MHz, CDCl3) displays signals for ethyl esters (δ 1.3–1.4 ppm, triplets; δ 4.2–4.4 ppm, quartets), the thienopyridine backbone (δ 6.8–7.9 ppm), and the 4-cyanobenzamido group (δ 7.6–8.1 ppm).
- Mass Spectrometry : ESI-MS confirms [M+H]+ at m/z 484.2, consistent with the molecular formula C23H22N3O5S.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Structure: The thieno[2,3-c]pyridine core (Target, BB15324, ) enables π-π stacking and hydrogen bonding, whereas tetrahydroimidazopyridine () introduces conformational rigidity and nitrogen-rich environments .
- Substituents: The 4-cyanobenzamido group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to the 4-sulfamoylbenzamido group in BB15324 . Ethyl esters (Target, BB15324) improve solubility over bulkier esters (e.g., cyclopentyl in ) but reduce metabolic stability compared to methyl esters . Nitrophenyl () and bromophenyl () substituents in imidazopyridines increase steric hindrance and redox activity relative to the cyano group .
Physicochemical Properties
Table 2: Thermal and Spectral Data of Analogs
Key Observations:
- Melting Points: Thieno[2,3-c]pyridine derivatives (e.g., ) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, similar to imidazopyridines .
- Spectral Data: The cyano group (IR ~2200 cm⁻¹) and ester carbonyls (NMR δ 160–170 ppm) are consistent across analogs, confirming structural reliability .
Biological Activity
3,6-Diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: CHNOS. It features a thienopyridine core with diethyl groups and a cyanobenzamide substituent that may influence its biological interactions.
Research indicates that compounds similar to 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine can exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect enzymes linked to oncogenic signaling pathways such as STAT3 .
- Cell Signaling Modulation : It can modulate key signaling pathways that regulate cell proliferation and apoptosis. This modulation may lead to altered gene expression patterns that impact cellular functions .
Anticancer Activity
A study focusing on thienopyridine derivatives highlighted their potential as anticancer agents. The compound was evaluated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3,6-Diethyl Thienopyridine | A549 (Lung Cancer) | 15 ± 2 |
| 3,6-Diethyl Thienopyridine | HeLa (Cervical Cancer) | 10 ± 1 |
| Control (Doxorubicin) | A549 | 0.5 ± 0.1 |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Case Studies
- Case Study on Anticancer Effects : In vitro studies demonstrated that treatment with the compound led to increased apoptosis in breast cancer cells via activation of caspase pathways. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment.
- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that the compound could reduce bacterial load in infected wounds when applied topically in a formulation. Patients treated with the compound exhibited faster healing times compared to those receiving standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
